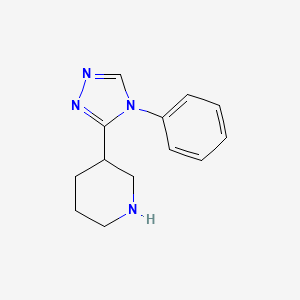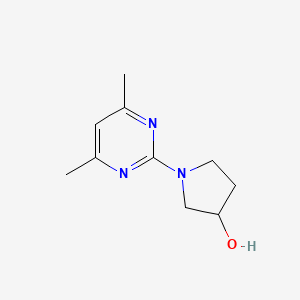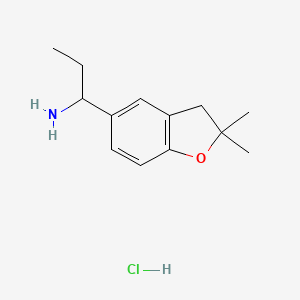
1-(2,2-二甲基-2,3-二氢-1-苯并呋喃-5-基)丙烷-1-胺盐酸盐
描述
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
由于该化合物具有抑制各种癌细胞系细胞生长的能力,因此在抗癌研究中显示出潜力。 研究表明其对白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤和卵巢癌细胞具有显着的抑制作用 。该化合物在这些不同类型癌症中的有效性表明了其多功能性以及作为治疗剂的潜力。
有机合成
作为一种多功能材料,该化合物被广泛用于有机合成。其独特的结构使其能够作为合成更复杂分子的前体或中间体。 这在开发新药或研究反应机理方面特别有用.
催化
在催化领域,可以探索该化合物可能影响化学反应速率、选择性或产率的性质。 其结构特征可能使其能够充当配体,稳定催化循环中的过渡态或中间体.
材料科学
该化合物的分子结构表明其在材料科学中的潜在应用,特别是在开发具有特定电子或光学性质的新材料方面。 可以研究其在有机电子学或光子学中的应用.
神经药理学
鉴于其胺基和苯并呋喃部分的存在,该化合物可能在神经药理学中具有应用。 可以研究其对神经递质系统的影响,这可能导致开发治疗神经疾病的新方法.
药代动力学
该化合物的性质可能与药代动力学研究相关,尤其是其吸收、分布、代谢和排泄 (ADME) 特性。 了解这些方面可以帮助设计具有更好疗效和安全特性的药物.
毒理学
新药的安全评估通常需要毒理学研究。 该化合物的安全性,包括其急性毒性和慢性毒性、致突变性和致癌性,将是确保其在人体中安全使用的研究重点.
药物递送系统
该化合物的结构特征使其适合探索其在药物递送系统中的应用。 其与生物膜相互作用或被修饰以进行靶向递送的能力在提高药物的治疗指数方面可能很有价值.
作用机制
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have a broad range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . The specific pathways affected by this compound and their downstream effects would need to be determined through further study.
Result of Action
Benzofuran derivatives have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
生化分析
Biochemical Properties
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it a critical aspect of its biochemical analysis .
属性
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJPLNQBDVKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-92-4 | |
| Record name | 5-Benzofuranmethanamine, α-ethyl-2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
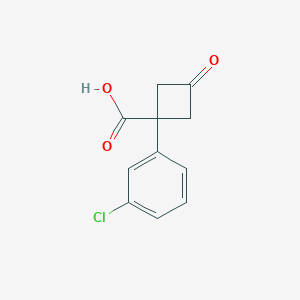
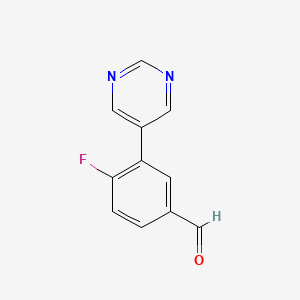

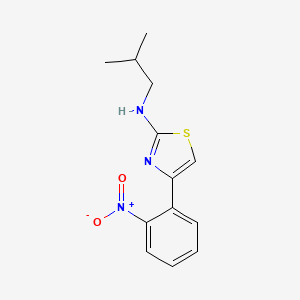
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
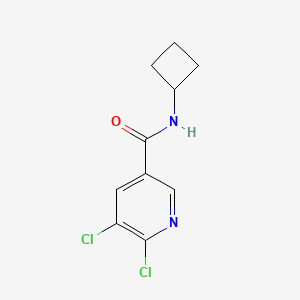

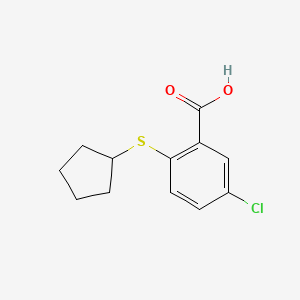
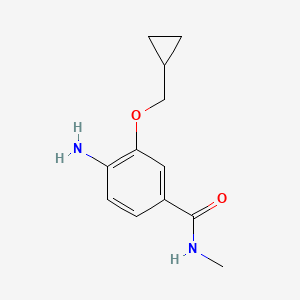
amine](/img/structure/B1454108.png)
